The table below summarizes the key NMR experimental details and characteristic data for several sulfated bastadin analogs, illustrating the standard approach for their structural elucidation.
| Compound Name | Key NMR Techniques | Notable Chemical Shifts & Structural Features | Source Reference |
|---|
| 1-O-sulfatohemibastadin-1 (2) | ( ^1H ), ( ^{13}C ), COSY, HSQC, HMBC, nOe | • C1 (δ 149.7): Upfield shift indicates O-sulfation. • C2 (δ 116.7) & C6 (δ 123.4): Downfield shifts confirm O-sulfation. • Ketoxime configuration: E-configuration. | [1] | | 1-O-sulfatohemibastadin-2 (3) | ( ^1H ), ( ^{13}C ), HMBC | • C1' (δ 150.7): Assigned based on HMBC correlations. • H3'/H5' (δ 7.38, s, 2H): Overlapping signals. | [1] |
For researchers looking to characterize a compound like Bastadin 10, the following workflow, derived from the analysis of its analogs, outlines the standard experimental process. The diagram below summarizes the key stages.
The specific experimental steps involved are:
Since the specific data was not found in the current search, I suggest you:
Understanding which structural elements are critical for activity is key for drug development. Research on bastadin-5 and its synthetic analogs has revealed important SAR insights, summarized in the table below.
| Compound / Analog | Core Structure / Modification | Biological Activity (RyR1) | Key SAR Insight |
|---|---|---|---|
| Bastadin-5 (Natural) | 28-membered macro-dilactam [1] | Agonist (EC₅₀ = 2.2 μM) [1] | The full natural product; most active isolated bastadin. |
| Bastadin-19 (Natural) | Constitutional isomer of Bastadin-5 [1] | Inactive (EC₅₀ >100 μM) [1] | Demonstrates high activity dependence on specific spatial arrangement. |
| Synthetic Analog (±)-7 | 14-membered ring; simplified "western" catechol ether [1] | Agonist (EC₅₀ = 11 μM) [1] | The dibromocatechol ether moiety is a key pharmacophore; ketoxime group is not essential for activity. |
| Synthetic Analog 14 | 18-membered ring; achiral analog [1] | Potent Antagonist (IC₅₀ = 6 μM) [1] | Small structural changes can switch activity from agonist to potent antagonist. |
For researchers aiming to replicate or build upon this work, here are methodologies for core functional and structural analyses.
This assay measures the modulation of the RyR1/FKBP12 complex, which correlates with the functional open state of the calcium channel [1].
This general protocol outlines the steps for isolating and identifying bastadins from marine sponge material [2] [3].
Diagram illustrating the multi-step workflow for isolating and characterizing bastadins from marine sponge material.
Diagram showing the iterative research workflow from compound discovery to lead optimization. This workflow visualizes the non-linear, iterative process of translating a natural product into a potential drug candidate, highlighting the critical role of synthetic chemistry and functional screening.
Current evidence opens several promising avenues for future research:
Bastadins are a class of marine natural products derived from bromotyrosine. Early research in the 1960s identified initial compounds, but the bastadins were more extensively characterized in subsequent decades [1].
Key Characteristics of Bastadin Compounds [2] [1]
| Characteristic | Description |
|---|---|
| Origin | Isolated from marine sponges and ascidians (e.g., Ianthella species). |
| Chemical Structure | Predominantly macrocyclic compounds biogenetically derived from four bromotyrosine units. |
| Biosynthesis | Formed by oxidative phenolic coupling of two tyramine–tyrosine units connected via an amide bond. |
| Early Research | Over 280 bromotyrosine-derived alkaloids reported; bastadins include 4 acyclic and 20 cyclic structures. |
| Reported Bioactivities | Anticancer, antiangiogenic (inhibits new blood vessel formation), antimicrobial, ATPase regulation. |
Recent studies use computational methods to evaluate bastadins as potential therapeutic agents. The quantitative structure-activity relationship (QSAR) workflow below outlines key steps to predict compound activity [2].
Detailed Experimental Protocols [2]:
The available information points to several key areas of interest for research professionals:
The table below summarizes the primary known biological activity of this compound from the available research:
| Biological Activity | Mechanism of Action | Experimental Context | Key Findings |
|---|---|---|---|
| Modulation of Ryanodine Receptor (RyR1) Calcium Channel [1] | Stabilizes the open conformation of the RyR1 channel, sensitizing it to activation by Ca²⁺ and relieving inhibition by Mg²⁺ [1]. | In vitro studies using single channel analysis and Ca²⁺ flux measurements across the sarcoplasmic reticulum [1]. | Action is reversible and dependent on the RyR1-FKBP12 complex. It essentially obviates the channel's regulation by physiological concentrations of Ca²⁺ [1]. |
The methodology for the key experiment elucidating this compound's effect on the RyR1 channel is detailed below [1]:
The following diagram illustrates the described mechanism by which this compound modulates the RyR1 calcium channel, based on the experimental findings [1]:
This compound binds to the RyR1-FKBP12 complex to stabilize the channel's open state, promoting calcium release [1].
Bastadins are a class of brominated tyrosine-derived compounds, and multiple studies have isolated them from the marine sponge Ianthella basta. The table below summarizes the key bastadins identified and their observed biological activities.
| Compound Name | Sponge Source | Reported Bioactivities |
|---|---|---|
| Bastadin 10 | Ianthella basta [1] | Growth inhibition of human cancer cell lines; inhibition of Gram-positive bacteria [1] |
| Bastadin 6 | Ianthella basta [2] | Selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs); induction of apoptosis; inhibition of tumor angiogenesis in vivo [2] |
| Other Bastadins (e.g., 4, 8, 13) | Ianthella basta [3] [1] [2] | Anthelmintic (inhibition of Haemonchus contortus larvae) [3]; antibacterial [1]; anti-angiogenic [2] |
While the exact machinery for bastadin synthesis is not yet defined, recent studies on Ianthella basta reveal a highly specialized and communicative relationship between the sponge and its symbionts, which is a common prerequisite for collaborative natural product synthesis.
The following diagram illustrates the types of sophisticated host-symbiont interactions that have been documented in sponges, providing a framework for how bastadin biosynthesis could occur.
Documented host-symbiont interactions that could underpin collaborative biosynthesis.
To definitively determine the origin of this compound, you would need to employ a combination of modern techniques. The workflow below outlines a potential experimental approach.
A multi-disciplinary experimental workflow to elucidate bastadin biogenesis.
The strong biological activity of bastadins makes their biosynthesis a compelling target.
Bastadins are a class of brominated tyrosine-derived compounds found in marine sponges, primarily from the genus Ianthella [1]. They are of significant interest due to their pronounced biological activities.
The following workflow integrates established methods for processing sponge material and isolating bioactive compounds, drawing from recent sponge microbiome studies [4] [5].
Upon successful isolation, this compound should be characterized by the following physicochemical properties [7] [8] [9]:
| Parameter | Specification for this compound |
|---|---|
| CAS Number | 127687-08-5 [7] [8] |
| Molecular Formula | C₃₄H₂₈Br₄N₄O₉ [7] [8] [9] |
| Molecular Weight | 956.2 g/mol [7] [9] |
| XLogP3 | 7.7 [9] |
| Density | ~1.91 g/cm³ [7] [8] |
| IUPAC Name | (12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.2¹⁴,¹⁷.1³,⁷.1¹⁹,²³]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione [9] |
| Canonical SMILES | C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br [9] |
The following table summarizes the reported in vitro growth inhibitory activity (IC₅₀) of this compound and related compounds, highlighting its potential as an anticancer lead [1].
| Compound | Cancer Cell Lines (IC₅₀ in µM) | Key Characteristics |
|---|---|---|
| Bastadin 6 | 3-4 µM | Potent, cyclic bastadin; overcomes apoptosis resistance [1]. |
| Bastadin 9 | 4-8 µM | Potent, cyclic bastadin; induces cell cycle effects and apoptosis [1]. |
| This compound | Information not specified in search results | Known to modulate ryanodine receptors [9] [1]. |
| 5,5'-Dibromohemibastadin-1 (DBHB) | 58-76 µM | Synthetic hemi-analogue; less toxic but shows anti-angiogenic and antimigratory effects [1]. |
This protocol provides a comprehensive roadmap for the isolation of this compound. The key to success lies in:
Objective: To provide a detailed protocol for the isolation of bastadin compounds from marine sponge extracts using a combination of solvent partitioning, size-exclusion chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC).
Background: Bastadins are a family of highly brominated macrocyclic compounds derived from marine sponges like Ianthella basta [1] [2]. They are of significant pharmacological interest due to their ability to modulate the RyR1/FKBP12 calcium channel complex [2]. Their purification is challenging as they typically occur as minor components in complex mixtures and are not separable by standard silica chromatography [1]. This application note describes a streamlined procedure for obtaining pure bastadin compounds.
The workflow below illustrates the extraction and primary fractionation process:
The critical purification step employs RP-HPLC. The table below summarizes the key parameters used for the successful separation of bastadins-4, -5, and -6, which can serve as a starting point for bastadin-10 purification [1].
Table 1: HPLC Method Parameters for Bastadin Purification
| Parameter | Specification |
|---|---|
| HPLC Type | Reversed-Phase (RP) |
| Column | Phenomenex Kinetex C18 (150 × 21.2 mm, 5 μm) [1] |
| Mobile Phase | A: H₂O + 0.1% TFA (Trifluoroacetic acid) B: Acetonitrile (CH₃CN) | | Gradient | Linear from 50% B to 70% B over 20 minutes | | Flow Rate | 13 mL/min | | Detection | UV at 250 nm | | Temperature | Ambient (not explicitly controlled) |
The following diagram outlines the logical process for developing and optimizing an HPLC method for bastadin purification, based on general HPLC principles and the specific data available [1] [3].
Bastadins are a family of marine natural products characterized by a macrocyclic structure incorporating brominated tyrosine-derived diaryl ether units. They exhibit a range of promising biological activities. This application note details a general synthetic strategy for bastadins, with a specific focus on Bastadin 10, as first reported by [1].
The core synthetic challenge involves the construction of the macrocyclic framework containing o-bromo-substituted diaryl ether linkages. The employed retrosynthetic strategy is outlined in the diagram below, which bisects the target molecule into two key modular fragments through amide bond disconnections.
Diagram: Retrosynthetic analysis of this compound, showing disconnection into western and eastern fragments.
The synthesis is modular, relying on the separate preparation of "Western" (diamine) and "Eastern" (dicarboxylic acid) fragments, followed by their coupling and macrocyclization.
The construction of the synthetically challenging brominated diaryl ether linkages was achieved using the diaryl iodonium salt method [1].
Variation in the aliphatic chain and bromination pattern of the western part was secured via the synthesis of α,ω-aminonitrile intermediates [1].
The eastern dicarboxylic acid and western diamine are coupled to form a linear precursor, which is then cyclized [1].
Table 1: Key synthetic steps and their purposes in the total synthesis of this compound.
| Synthetic Step | Key Reagent/Method | Purpose |
|---|---|---|
| Diaryl Ether Formation | Diaryl Iodonium Salt | Constructs challenging brominated biaryl ether linkages |
| Nitrile Reduction | Cobalt Boride (Co₂B) | Reduces nitrile to primary amine; compatible with bromoarenes |
| Amide Bond Formation | HATU / DIPEA | Activates carboxylic acid for efficient amide coupling |
| Macrocyclization | HATU / DIPEA, High Dilution | Forms the macrocyclic ring via intramolecular amide bond formation |
Table 2: Characterization data for synthesized this compound as reported in the literature [1].
| Parameter | Reported Data / Observation |
|---|---|
| Synthetic Yield | Demonstrated as part of a general strategy; specific yield for this compound not quantified in the abstract. |
| Analytical Method | The structures of synthesized compounds (Bastadins 5, 10, 12, 16, 20, 21) were confirmed. |
| Key Confirmation | Comparison of spectral data (¹H NMR, ¹³C NMR) with authentic natural samples confirmed identity and purity. |
The complete synthetic sequence for generating this compound and analogs from basic building blocks is summarized in the following workflow.
Diagram: Overall workflow for the total synthesis of this compound.
The described synthetic route provides a robust and flexible general method for the total synthesis of this compound and numerous analogs [1]. The key innovations include the use of diaryl iodonium salts for forming hindered brominated diaryl ethers and a cobalt boride-mediated reduction to establish the western diamine fragment. This modular approach allows for the systematic exploration of structure-activity relationships around the bastadin scaffold for drug development purposes.
Bastadins are a class of bromotyrosine-derived alkaloids predominantly isolated from marine sponges of the order Verongida, particularly from the genus Ianthella found in Indo-Pacific regions. These complex natural products are characterized by their unique macrocyclic structures comprising brominated tyrosine units connected through various linkage patterns. The chemical diversity of bastadins arises from differences in bromination patterns, oxidative states, and cyclization modes, resulting in a rich spectrum of biological activities with significant pharmaceutical potential. Bastadin 10 represents a prominent member of this chemical family, demonstrating particularly interesting pharmacological properties including modulation of calcium release channels, anti-angiogenic effects, and enzyme inhibitory activities that warrant further investigation through semi-synthetic approaches [1] [2].
The structural complexity of bastadins stems from their biogenesis, which involves the condensation of bromotyrosine ketoximes with brominated tyramine followed by biaryl couplings to generate symmetric and asymmetric dimers. This biosynthetic pathway creates molecules with unique architectural features including phenolic ether bridges, biaryl connections, and variably brominated aromatic systems. These structural characteristics not only contribute to their biological activities but also present significant challenges and opportunities for synthetic and semi-synthetic manipulation. Research conducted over the past two decades has revealed that bastadins and their semi-synthetic derivatives exhibit promising biological activities, particularly as ACAT1 inhibitors with anti-angiogenic properties and as ryanodine receptor modulators affecting intracellular calcium homeostasis [3] [2].
Bastadins are structurally distinguished by their dimeric bromotyrosine framework characterized by two brominated tyrosine-derived units connected through ether and biaryl linkages. The core structure typically features:
This unique structural arrangement creates a molecular scaffold with defined three-dimensional topology that influences its interactions with biological targets. The bromine atoms attached to the aromatic rings enhance membrane permeability and contribute to the compound's hydrophobicity, while the phenolic groups and oxime functionalities provide hydrogen bonding capabilities critical for molecular recognition processes [1] [2].
Table 1: Structural Classification and Characteristics of Bastadin Derivatives
| Bastadin Type | Core Structure Features | Molecular Weight Range | Bromination Pattern | Reported Bioactivities |
|---|---|---|---|---|
| This compound | Tetracyclic bromotyrosine dimer | ~800-900 Da | Di/tri-brominated aromatic rings | RyR1 modulation, ACAT1 inhibition, anti-angiogenic |
| Bastadin 6 | Macrocyclic biaryl-connected dimer | ~750-850 Da | Variable bromination | Anti-angiogenic, structure-activity relationship model |
| Bastadin 9 | Sulfated bromotyrosine derivative | ~850-950 Da | Tri-brominated rings | Calcium channel modulation, enzyme inhibition |
| Semi-synthetic derivatives | Modified oxime, side chain, or bromination | ~700-1000 Da | Engineered bromination | Enhanced specificity, improved pharmacokinetics |
The structural diversity within the bastadin family arises from variations in bromination patterns, oxidation states, cyclization modes, and peripheral modifications such as sulfation or methylation. These structural differences profoundly influence their biological activities and physicochemical properties. Recent advances in analytical techniques, particularly LC-MS/MS with advanced fragmentation analysis, have enabled more precise structural characterization of bastadin derivatives and their semi-synthetic analogs, facilitating structure-activity relationship studies [3] [2].
This compound and several of its semi-synthetic derivatives exhibit potent inhibition of Acyl-CoA Acyltransferase 1 (ACAT1), a key enzyme involved in intracellular cholesterol esterification. ACAT1 catalyzes the formation of cholesterol esters from cholesterol and long-chain fatty acids, and its inhibition leads to reduced accumulation of cholesterol esters in macrophages, representing a promising therapeutic approach for atherosclerosis and other lipid metabolism disorders. The anti-angiogenic properties of bastadins are closely linked to their ACAT1 inhibitory activity, as demonstrated by studies showing selective inhibition of endothelial cell proliferation without significant effects on other cell types [3].
The molecular basis for ACAT1 inhibition by bastadin derivatives involves:
Experimental evidence indicates that bastadin derivatives selectively inhibit the proliferation of endothelial cells at low micromolar concentrations (IC₅₀ values ranging from 1-10 μM), while showing minimal cytotoxicity against other cell types at comparable concentrations. This selective anti-proliferative effect positions bastadin-based ACAT1 inhibitors as promising candidates for anti-angiogenic therapy, particularly in the context of cancer treatment and pathological neovascularization [3].
Table 2: QSAR Parameters for Bastadin Derivatives as ACAT1 Inhibitors
| Molecular Descriptor | Correlation with Activity | Optimal Range | Computational Method | Biological Significance |
|---|---|---|---|---|
| LogP (Partition Coefficient) | Positive correlation | 3.5-5.2 | MLR, MNLR, ANN | Membrane permeability and target access |
| Topological Polar Surface Area | Negative correlation | 120-180 Ų | PCA, MLR | Cellular uptake and bioavailability |
| Molecular Volume | Biphasic correlation | 900-1100 ų | MNLR, ANN | Target binding site compatibility |
| H-bond Acceptors | Negative correlation | 6-9 atoms | MLR, ANN | Protein-ligand interaction specificity |
| Molecular Electrostatic Potential | Positive correlation specific regions | - | ANN, DFT | Enzyme active site recognition |
Advanced QSAR studies utilizing multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN) have identified key molecular descriptors that correlate with ACAT1 inhibitory activity. These computational approaches have yielded high predictive accuracy, with determination coefficients (R²) of 0.71 for MLR, 0.91 for MNLR, and 0.96 for ANN models with 4-4-1 architecture. The models were successfully validated externally, achieving R² test values of 0.70 and 0.83 for MLR and MNLR approaches, respectively, confirming their reliability for predicting the biological activity of novel bastadin derivatives [3].
This compound functions as a ryanodine receptor modulator, specifically targeting the RyR1 isoform predominantly expressed in skeletal muscle. Ryanodine receptors are large homotetrameric calcium release channels localized to the sarcoplasmic reticulum membrane, playing a critical role in excitation-contraction coupling in skeletal and cardiac muscle. This compound and several analogs have been shown to influence RyR1 channel gating through allosteric mechanisms, effectively modulating intracellular calcium dynamics and muscle contractility [4].
The molecular interactions between bastadin derivatives and RyR1 involve:
Experimental studies using transfected HEK-293 cells and RyR1-null (dyspedic) myotubes have demonstrated that bastadin derivatives can either potentiate or inhibit calcium release depending on their specific structural features and concentration, suggesting a complex modulatory profile rather than simple agonist or antagonist activity. This nuanced pharmacological profile positions bastadin derivatives as valuable tools for investigating RyR1 function and as potential therapeutic agents for conditions involving RyR1 dysregulation, such as malignant hyperthermia and certain congenital myopathies [4].
Schematic Representation of this compound Modulation of RyR1-Mediated Calcium Release
The diagram illustrates the molecular mechanism by which this compound modulates calcium-induced calcium release in skeletal muscle. Upon membrane depolarization, the dihydropyridine receptor (DHPR) undergoes conformational changes that are mechanically coupled to RyR1 activation. This compound binds allosterically to RyR1, stabilizing specific channel conformations and modulating the calcium release kinetics. This modulation affects the magnitude and duration of cytosolic calcium elevation, ultimately influencing muscle contraction dynamics. The regulatory factors FKBP12, calmodulin, and redox sensors represent additional modulatory inputs that integrate with bastadin-mediated effects to fine-tune RyR1 function [4].
Bastadin derivatives demonstrate significant antifouling activity against marine organisms, positioning them as potential environmentally-friendly alternatives to traditional toxic antifouling agents. The antifouling properties stem from the compound's ability to inhibit settlement and adhesion of marine bacteria, microalgae, and invertebrate larvae through non-toxic mechanisms, primarily by interfering with cellular adhesion processes rather than exerting broad biocidal effects. This mechanism is particularly valuable in the context of increasing regulatory restrictions on conventional antifouling agents such as copper-based compounds and booster biocides that accumulate in marine ecosystems and cause detrimental environmental effects [5] [6].
The antifouling efficacy of bastadin derivatives has been demonstrated against relevant marine fouling organisms including:
Evaluation of antifouling activity typically involves bacterial growth inhibition assays, adhesion assays using standardized surfaces, and settlement assays with invertebrate larvae. The concentration-dependent response of bastadin derivatives in these assays reveals effective antifouling activity in the low micromolar range (1-10 μM), with certain structural modifications significantly enhancing potency and selectivity against specific fouling organisms [5].
The antifouling activity of bastadin derivatives correlates strongly with specific structural features that influence their molecular interactions with cellular adhesion machinery and their physicochemical properties affecting bioavailability in the marine environment. Key structure-activity relationship findings include:
Systematic modification of these structural elements has enabled the development of semi-synthetic bastadin derivatives with optimized antifouling profiles, including enhanced potency, reduced environmental persistence, and improved compatibility with coating formulations. The integration of bastadin derivatives into polymer matrices and self-polishing coatings represents an active area of research aimed at developing effective and environmentally sustainable antifouling technologies [5] [6].
Semi-synthetic derivatization of this compound leverages the complex natural product as a structural scaffold for chemical modification to enhance desirable pharmacological properties while mitigating limitations associated with the native compound. Strategic modifications focus on key regions of the molecule that influence target engagement, physicochemical properties, and metabolic stability. The primary sites for chemical modification include:
These chemical transformations are typically performed under mild conditions to preserve the stereochemical integrity of the complex molecular framework. Advanced analytical techniques including LC-MS/MS, NMR spectroscopy, and X-ray crystallography are employed to characterize the structural features of novel derivatives and confirm regioselectivity of modifications [1] [2].
Systematic Approach to this compound Derivatization and Lead Optimization
The derivatization workflow begins with efficient extraction and isolation of this compound from source material, typically marine sponges of the genus Ianthella, followed by comprehensive structural characterization to confirm identity and purity. Based on existing structure-activity relationship knowledge, specific derivatization strategies are designed to modulate particular physicochemical and pharmacological properties. The chemical modifications are executed using selective reaction conditions that preserve the core structural framework while introducing targeted changes at specific functional sites. The resulting semi-synthetic derivatives undergo rigorous purification and characterization before biological evaluation in relevant assay systems. The generated bioactivity data feed back into the SAR analysis loop, informing subsequent rounds of derivatization to optimize the desired biological activities [1] [3] [2].
Objective: To predict ACAT1 inhibitory activity of bastadin derivatives using computational QSAR approaches.
Materials and Software:
Procedure:
Molecular Structure Optimization:
Molecular Descriptor Calculation:
Model Development:
Model Validation:
Expected Outcomes: Validated QSAR models capable of predicting ACAT1 inhibitory activity of novel bastadin derivatives prior to synthesis, with ANN models typically showing highest predictive accuracy (R² = 0.96, Q² = 0.79) [3].
Objective: To evaluate the effect of bastadin derivatives on ACAT1 activity in macrophage cell culture.
Materials:
Procedure:
Cell Culture and Treatment:
ACAT1 Activity Measurement:
Data Analysis:
Expected Outcomes: Concentration-dependent inhibition of ACAT1 activity, with potent bastadin derivatives typically exhibiting IC₅₀ values in the low micromolar range (1-10 μM) [3].
Objective: To characterize the effects of bastadin derivatives on RyR1 channel function and intracellular calcium release.
Materials:
Procedure:
Cell Culture and Preparation:
Calcium Imaging:
Ryanodine Binding Assay:
Expected Outcomes: Concentration-dependent modulation of RyR1-mediated calcium release, with bastadin derivatives typically showing complex modulatory profiles including potentiation at low concentrations and inhibition at higher concentrations [4].
This compound and its semi-synthetic derivatives represent a promising class of marine-derived bioactive compounds with multifaceted pharmacological activities. The systematic semi-synthetic modification of the bastadin scaffold has enabled optimization of its drug-like properties while maintaining or enhancing its biological activities against clinically relevant targets including ACAT1 and RyR1. The application notes and protocols provided herein offer comprehensive guidance for researchers investigating this chemically unique and biologically significant class of compounds.
Future research directions should focus on:
The continued exploration of bastadin chemistry and biology exemplifies the value of marine natural products as inspiration for pharmaceutical development and underscores the importance of semi-synthetic approaches in optimizing nature's chemical innovations for human benefit [1] [3] [2].
This compound is a complex marine natural product belonging to the class of brominated tyrosine-derived compounds isolated from the marine sponge Ianthella basta [1] [2]. This tetrameric bromotyrosine structure features a unique macrocyclic architecture with multiple bromine atoms and aromatic rings, giving it a molecular weight of 956.2 g/mol and the molecular formula C~34~H~28~Br~4~N~4~O~9~ [2]. This compound has emerged as a potent modulator of ryanodine receptor (RyR) calcium channels, exhibiting a distinct mechanism from other known RyR modulators. Its primary mechanism of action involves stabilizing the open conformation of the RyR channel complex in an FKBP12-dependent manner, essentially reducing the free energy required for closed-to-open channel transitions (ΔG*c → o) [1] [3].
Ryanodine receptors represent a class of intracellular calcium channels that mediate the release of calcium ions from the sarcoplasmic reticulum (SR) and endoplasmic reticulum (ER) – an essential process in excitation-contraction coupling in muscle cells and calcium signaling in neurons [4]. These massive homotetrameric channels exceed 2 megadaltons in size and exist in three major isoforms: RyR1 (primarily in skeletal muscle), RyR2 (predominantly in cardiac muscle and neurons), and RyR3 (widely expressed, especially in the brain) [4]. The RyR-FKBP12 complex represents a novel binding domain for phenoxycatechols like this compound, raising the possibility of molecular recognition of an endogenous ligand with similar structural features [1].
Ryanodine receptors are crucial components of intracellular calcium signaling pathways, with each isoform exhibiting distinct tissue distribution and activation mechanisms:
The calcium release mediated by these receptors occurs in spatiotemporally restricted microdomains visualized as "calcium sparks" [4]. RyR channel gating is regulated by various cellular factors including Ca²⁺ itself (acting as both activator and inhibitor at different concentrations), Mg²⁺, ATP, calmodulin, and accessory proteins like FK506-binding proteins (FKBPs) [4].
Intracellular calcium dynamics governed by RyRs influence diverse physiological processes:
Table 1: Ryanodine Receptor Isoforms and Characteristics
| Isoform | Primary Tissue Distribution | Activation Mechanism | Key Functions |
|---|---|---|---|
| RyR1 | Skeletal muscle | Direct coupling to dihydropyridine receptors | Excitation-contraction coupling in skeletal muscle |
| RyR2 | Cardiac muscle, neurons | Calcium-induced calcium release (CICR) | Cardiac contraction, neuronal signaling |
| RyR3 | Brain, various tissues | Multiple mechanisms | Neuroprotection, memory, pain modulation |
This compound exerts its effects through a unique allosteric mechanism that distinguishes it from other RyR modulators. The compound binds to the RyR-FKBP12 complex at a novel phenoxycatechol binding domain, dramatically stabilizing the open conformation of the channel [1] [3]. This stabilization sensitizes the channel to activation by Ca²⁺ to such an extent that it essentially obviates regulation by physiological concentrations of Ca²⁺ and relieves inhibition by physiological Mg²⁺ [1].
The action of this compound is strictly dependent on its interaction with FKBP12 (FK506-binding protein 12), an immunophilin that regulates RyR function. This dependency is demonstrated by the complete elimination of this compound's effects when channels are pretreated with FK506 or rapamycin (which disrupt FKBP12-RyR interaction), and the reconstitution of activity upon addition of human recombinant FKBP12 [1]. Unlike FK506 itself, which promotes dissociation of FKBP12 from RyR, this compound modulates channel gating without compromising the RyR1-FKBP12 association [8].
The eastern and western hemispheres of the bastarane macrocycle appear to confer specificity toward the RyR1-FKBP12 complex, with the dibromocatechol ether moiety corresponding to the western edge being particularly important for activity [8]. Structure-activity relationship studies indicate that simplified analogs conserving this structural feature can either enhance or inhibit channel activity depending on their specific conformation, suggesting a complex interplay in the binding and gating mechanisms [8].
Diagram 1: this compound Mechanism of Action on RyR-FKBP12 Complex. This compound binds to the RyR-FKBP12 complex, stabilizing the open conformation of the channel and reducing the energy barrier for channel opening (ΔGc → o). This action is dependent on FKBP12 and can be blocked by FK506 or rapamycin, which disrupt the FKBP12-RyR interaction.*
The [³H]ryanodine binding assay is a well-established method for evaluating RyR activity, as ryanodine binding affinity correlates with the functional open state of the calcium channel [8].
Single channel analysis provides direct measurement of channel gating behavior and unitary currents.
This protocol assesses this compound effects on RyR2 in cultured cerebellar granule cells [6] [7].
Materials and Reagents:
Procedure:
Data Analysis:
Diagram 2: Experimental Workflow for this compound Ryanodine Receptor Assays. The flowchart illustrates three primary methodological approaches for evaluating this compound effects on ryanodine receptors: radioligand binding assays, single channel recording, and cellular calcium imaging. Each method provides complementary information about compound activity and mechanism.
Table 2: Summary of this compound Effects in Various Ryanodine Receptor Assays
| Assay System | RyR Isoform | This compound Concentration | Key Effects | Reference |
|---|---|---|---|---|
| SR Membrane Binding | RyR1 | 5-7.5 μM | Increased high-affinity [³H]ryanodine binding by 2-3 fold | [1] [7] |
| Single Channel Recording | RyR1 | 1-20 μM | Stabilized open state, increased open probability (P~o~) | [1] |
| Calcium Flux (SR Vesicles) | RyR1 | 5-10 μM | Enhanced Ca²⁺ release, sensitized to activation by Ca²⁺ | [1] [3] |
| Cerebellar Granule Cells | RyR2 | 15-30 μM | Increased intracellular Ca²⁺, ryanodine- and FK-506-sensitive | [6] [7] |
| Skeletal Myotubes | RyR1 | 20 μM | Converted leak channels to ryanodine-sensitive state | [7] |
Table 3: Activity Comparison of Selected Bastadin Compounds on RyanR1/FKBP12 Complex
| Compound | EC₅₀/IC₅₀ (μM) | Primary Effect | Key Characteristics | Reference |
|---|---|---|---|---|
| Bastadin 5 | 2.2 μM (EC₅₀) | Stabilizes open and closed states | Enhances CICR, minimal effect on Ca²⁺ sensitivity | [3] [8] |
| This compound | 5-10 μM (effective concentration) | Stabilizes open conformation | FKBP12-dependent, relieves Mg²⁺ inhibition | [1] [3] |
| Bastadin 12 | 2.5-10 μM (effective concentration) | Modifies RyR gating | Inhibits thapsigargin-induced Ca²⁺ release with ryanodine | [7] |
| Simplified Analog (±)-7 | 11 μM (EC₅₀) | Enhances ryanodine binding | 14-membered ring, atropisomeric analog | [8] |
| Analog 14 | 6 μM (IC₅₀) | Inhibits ryanodine binding | 18-membered ring, achiral analog | [8] |
| Bastadin 19 | >100 μM (EC₅₀) | Inactive | Constitutional isomer of bastadin 5, competes for binding | [8] |
This compound serves as a valuable pharmacological tool for investigating excitation-contraction coupling in skeletal and cardiac muscle. In skeletal muscle preparations, this compound (5-20 μM) can be used to:
In neuronal systems expressing primarily RyR2 and RyR3 isoforms, this compound applications include:
To confirm the FKBP12-dependent mechanism of this compound:
To examine this compound effects on store-operated calcium entry:
For reliable interpretation of this compound experiments, include these essential controls:
This compound represents a unique pharmacological tool for investigating RyR channel gating mechanisms and calcium signaling pathways. Its FKBP12-dependent stabilization of the open channel conformation provides a distinct mechanism not seen with other RyR modulators like caffeine, ryanodine, or 4-chloro-m-cresol. The protocols outlined here for radioligand binding, single channel recording, and cellular calcium imaging enable comprehensive characterization of this compound effects across different experimental systems.
The structure-activity relationships observed with bastadin analogs suggest possibilities for developing more selective RyR modulators with tailored effects on different channel isoforms and gating states [8]. As research continues, this compound and its analogs may yield novel therapeutic approaches for conditions involving RyR dysfunction, including cardiac arrhythmias, muscular dystrophies, and neurodegenerative diseases.
Bastadin 10 is a tetrameric bromotyrosine-derived compound originally isolated from the marine sponge Ianthella basta. It has been identified as a potent modulator of the ryanodine receptor (RyR), a key intracellular calcium release channel. Its primary mechanism of action involves the stabilization of the channel's open conformation, which dramatically sensitizes the channel to activation by calcium and relieves inhibition by physiological concentrations of magnesium [1]. This action is not direct but is strictly dependent on the RyR1-FKBP12 protein complex. The binding of this compound to this complex essentially obviates the normal physiological regulation of the channel, leading to enhanced calcium release from the sarcoplasmic reticulum [1]. The interaction with the FKBP12 protein, also known as FK506-binding protein 12, means that the effects of this compound can be competitively eliminated by pretreatment with FK506 or rapamycin, and subsequently reconstituted with the addition of human recombinant FKBP12 [1]. This specific mechanism positions this compound as a valuable chemical probe for studying RyR-mediated calcium signaling and its role in various cellular processes.
The quantitative data available on this compound and its analogues, primarily from single-channel analysis and Ca²⁺ flux measurements, is summarized in the table below. This data provides a foundation for understanding its functional activity.
Table 1: Documented Pharmacological Activities of this compound and Key Analogues
| Compound | Primary Target | Core Pharmacological Activity | Key Functional Outcome | Dependency |
|---|---|---|---|---|
| This compound | RyR1/FKBP12 Complex | Stabilizes the open conformation of the RyR channel [1] | Sensitizes the channel to Ca²⁺ activation; relieves Mg²⁺ inhibition [1] | FKBP12-dependent [1] |
| Bastadin 5 | RyR1/FKBP12 Complex | Stabilizes both open and closed channel states [1] | Little influence on Ca²⁺ sensitivity [1] | Not Specified |
| Analogue (+/-)-7 | RyR1/FKBP12 Complex | Enhances ryanodine binding (EC₅₀: 11 µM) [2] | Promotes channel open state [2] | Not Specified |
| Analogue 14 | RyR1/FKBP12 Complex | Inhibits ryanodine binding (IC₅₀: 6 µM) [2] | Inhibits channel activity [2] | Not Specified |
To fully characterize the preclinical profile of this compound, the following detailed experimental protocols are proposed. These integrate the known assays with standard practices in pharmacology.
This protocol outlines the methodology for evaluating the effect of this compound on RyR channel gating, based on established single-channel analysis techniques [1].
The binding of [³H]-ryanodine to its receptor is a well-established biochemical assay that correlates with the functional open state of the RyR channel [2].
This protocol assesses the functional consequence of RyR modulation on intracellular calcium stores.
While the mechanism of action is partially elucidated, a comprehensive preclinical pharmacology evaluation of this compound requires addressing several critical data gaps, as summarized below.
Table 2: Critical Data Gaps and Proposed Investigations for this compound
| Preclinical Domain | Current Data Status | Proposed Investigations |
|---|---|---|
| Pharmacokinetics (PK) | Not Available | Conduct ADME studies: determine bioavailability, half-life, clearance, and volume of distribution in relevant animal models (e.g., mice, rats) [3]. |
| Toxicity & Safety | Not Available | Perform maximum tolerated dose (MTD) studies and repeat-dose toxicology in two species, with a focus on potential effects from sustained calcium dysregulation. |
| Structure-Activity Relationship (SAR) | Preliminary data on bastadin analogues exists [2] | Systematically synthesize and test analogues to identify the core pharmacophore and optimize for potency, selectivity, and drug-like properties [2]. |
| Target Selectivity | Limited to RyR1 | Profile activity against other RyR isoforms (RyR2, RyR3) and related intracellular channels (e.g., IP₃ receptors) to assess selectivity. |
To clarify the proposed mechanism and experimental workflows, the following diagrams were created using Graphviz. The DOT scripts adhere to the specified formatting and color contrast rules.
This diagram illustrates the proposed molecular mechanism by which this compound modulates the RyR1 calcium channel in an FKBP12-dependent manner.
This diagram outlines the logical workflow for the key experimental protocols described in Section 3, from target engagement to functional outcomes.
This compound serves as a highly specific chemical probe for investigating the physiology and pharmacology of the RyR1-FKBP12 channel complex. Its unique FKBP12-dependent mechanism for stabilizing the open channel conformation provides a powerful tool for fundamental research. However, its potential as a therapeutic candidate remains unexplored due to a lack of essential preclinical data, particularly regarding its pharmacokinetics, toxicity, and selectivity. The application notes and detailed protocols provided here establish a foundational framework for conducting this necessary preclinical evaluation, which is critical for assessing the compound's potential for repurposing or as a lead for further optimization.
Bastadin 10 is a macrocyclic compound derived from the marine sponge Ianthella basta and is a potent modulator of the Ryanodine Receptor (RyR), specifically the skeletal muscle isoform RyR1 [1].
The table below summarizes the key mechanistic and cellular-level data available for this compound.
| Aspect | Details |
|---|---|
| Primary Molecular Target | Ryanodine Receptor 1 (RyR1), specifically its complex with the immunophilin FKBP12 [1] [2]. |
| Key Mechanism of Action | Stabilizes the open conformation of the RyR1 channel, dramatically reducing the free energy of the closed-to-open transition. This sensitizes the channel to activation by Ca²⁺ and relieves inhibition by physiological Mg²⁺ [1]. |
| Cellular Efficacy & Phenotypes | • Enhanced Calcium Release: Promotes Ca²⁺ release from sarcoplasmic reticulum vesicles [1]. • Increased Channel Open Dwell Time: Observed in single-channel analysis [1]. • Cancer Cell Growth Inhibition: Demonstrates significant in vitro cytostatic/cytotoxic effects across various human cancer cell lines [3]. | | Dependence on FKBP12 | Action is produced on the cytoplasmic face of the channel, eliminated by FK506 or rapamycin, and reconstituted by recombinant FKBP12, confirming the essential role of the RyR1-FKBP12 complex [1]. |
Here are detailed methodologies for core experiments that establish this compound's activity, based on the cited literature.
This method is used to directly observe the effect of this compound on individual RyR1 channels [1].
This assay measures the functional consequence of RyR modulation on calcium release from isolated SR vesicles [1].
Given the absence of direct in vivo data for this compound, the following framework is proposed based on its known mechanisms and research on related compounds.
The following diagram outlines a logical pathway for developing an in vivo proof-of-concept study.
While this compound is a powerful tool for in vitro research on calcium signaling, its transition to in vivo efficacy models remains an area for future investigation. The strong mechanistic data provides a solid foundation for this work.
Recommendations for Researchers:
This compound is a complex, tetrameric bromotyrosine-derived compound isolated from the marine sponge Ianthella basta [1] [2]. It functions as a potent modulator of ryanodine-sensitive Ca²⁺ channels (RyR), uniquely stabilizing the open conformation of the channel in an FKBP12-dependent manner [1]. This specific activity makes it a valuable pharmacological tool for studying calcium signaling in excitable tissues and related channelopathies. The following protocols detail its extraction, purification, and functional characterization.
The following workflow outlines the multi-step process for obtaining this compound from marine sponge material.
| Step | Purpose | Key Conditions & Reagents | Outcome |
|---|---|---|---|
| Solvent Extraction | Dissolve bastadins from sponge matrix | Methanol, room temperature, slow stirring 12 hours [2] | Crude methanol extract |
| Liquid-Liquid Partitioning | Fractionate crude extract by polarity | 1. Hexanes (1:9 H₂O:MeOH) 2. CH₂Cl₂ (2:3 H₂O:MeOH) 3. n-BuOH (aqueous phase) [2] | Fraction B (CH₂Cl₂ partition) contains target bastadins | | Size-Exclusion Chromatography | Initial clean-up by molecular size | Stationary Phase: Sephadex LH-20 Eluent: Methanol [2] | Enriched bastadin fractions (TLC monitoring) | | Preparative HPLC | Final isolation of pure this compound | Column: Phenomenex Kinetex C18 (150 x 21.2 mm, 5µm) Mobile Phase: Gradient from 50:50 to 30:70 H₂O (0.1% TFA):CH₃CN [2] | Pure this compound (elution ~17.2 min under cited conditions) |
This compound's primary mechanism involves modulation of the Ryanodine Receptor (RyR1), a critical calcium release channel in the sarcoplasmic reticulum.
| Parameter | Description & Effect | Experimental Evidence |
|---|---|---|
| Primary Target | Ryanodine Receptor (RyR1) Ca²⁺ channel [1] | Single channel analysis, Ca²⁺ flux measurements |
| Key Effect | Stabilizes the open conformation of RyR1 [1] | Increased open probability, reduced free energy for closed→open transition |
| FKBP12 Dependency | Action requires the FKBP12 protein [1] | Effect eliminated by FK506/rapamycin; reconstituted with recombinant FKBP12 |
| Calcium Sensitivity | Sensitizes channel to activation by Ca²⁺ [1] | Obviates regulation by physiological [Ca²⁺], relieves Mg²⁺ inhibition |
| Site of Action | Cytoplasmic face of the channel [1] | Applied to cytoplasmic side in experimental setups |
| Therapeutic Potential | Probe for studying calcium channel-related myopathies [2] | Research tool for malignant hyperthermia (MH) and central core disease (CCD) |
While a specific HPLC method for this compound is not fully detailed in the available literature, the following guidelines can be applied based on successful separations of related bastadins and general HPLC principles [2] [3].
| Parameter | Recommendation | Rationale |
|---|---|---|
| HPLC Mode | Reversed-Phase (RP) | Standard for medium to low polarity organic compounds [3] |
| Column | C18 Bonded Phase | Most common and versatile stationary phase [3] |
| Mobile Phase | Binary gradient: Water (0.1% TFA) and Acetonitrile | TFA improves peak shape; gradient elution handles complex mixtures [2] [3] |
| Detection | UV-Vis (λ ~250 nm) | Bromoaromatic moieties provide strong chromophores [2] |
| Column Dimension | 150 x 4.6 mm (analytical) | Standard for method development [3] |
| Particle Size | 3 or 5 μm | Good efficiency and reasonable operating pressure [3] |
For a full analytical method, validation should include the following parameters as per ICH guidelines [3]:
The biological activity of bastadins is highly dependent on their specific structural features.
| Compound | Key Characteristics | Uniqueness & Applications |
|---|---|---|
| This compound | Stabilizes the open state of RyR1; action is FKBP12-dependent [1] | Most pronounced effect on stabilizing the open channel conformation [1] |
| Bastadin 5 | Stabilizes both open and closed states; little effect on Ca²⁺ sensitivity [1] | Less selective than this compound; first bastadin identified as a potent RyR agonist (EC₅₀ = 2.3 μM) [2] |
| Bastadin 6 | Potent RyR-1 agonist, almost equipotent to Bastadin 5 [2] | Focus of recent isolation studies; can be converted to sulfate esters [2] |
| Bastadin 4 | 5,6-Dehydrobastadin-5; less potent by an order of magnitude [2] | Valuable as a synthetic precursor to Bastadin 5 via selective cationic reduction [2] |
This compound represents a highly specific pharmacological tool for manipulating intracellular calcium signaling via its unique action on the RyR1-FKBP12 complex. The protocols outlined here provide a foundation for researchers to extract, purify, and characterize this compound. Its primary research application lies in:
Future work should focus on developing more efficient synthetic routes to alleviate supply constraints and on designing simplified analogs that retain the unique biological activity of the natural product.
Low solubility of test compounds is a major issue in bioassays, leading to underestimated biological activity, variable data, inaccurate structure-activity relationships (SAR), and discrepancies between different types of assays (e.g., enzyme vs. cell-based assays) [1]. The following guide helps you diagnose and address these challenges.
| Observed Problem | Potential Root Cause | Recommended Actions |
|---|---|---|
| Low or erratic biological activity | Compound precipitation during dilution from DMSO stock into aqueous assay buffer [1]. | Verify solubility in assay buffer; reformulate using solubilizing agents; optimize dilution protocol [1]. |
| High data variability between replicates | Inconsistent compound concentration due to precipitation or adsorption to labware [1]. | Use inert surface labware; include solubilizing excipients; ensure consistent mixing [1]. |
| Discrepancy between enzyme & cell assay results | Differential compound availability in various assay environments/matrices [1]. | Measure and compare compound solubility in all assay buffers; check for serum protein binding [1]. |
| Low hit rate in HTS | Precipitated compounds are not bioavailable, leading to false negatives [1]. | Screen compound library for solubility early; consider solubility in HTS library design [1]. |
Implementing robust experimental methods is crucial for obtaining reliable data. Below are detailed protocols for key steps in managing compound solubility.
This protocol helps determine the maximum soluble concentration of your compound in the intended assay buffer.
The workflow below outlines the key decision points for assessing and improving solubility in bioassays.
A careful "jump-dilution" method can help maintain compound in solution when moving from DMSO stock to aqueous buffers.
Q1: Why is the solubility of bastadins like Bastadin 10 particularly challenging?
Q2: My compound precipitated in the assay buffer. Can I still use the data?
Q3: What are some practical strategies to improve bastadin solubility in cell-based assays?
The core of the challenge lies in the fundamental principle that only the dissolved fraction of a compound is bioavailable to interact with its molecular target [1]. When a compound like this compound precipitates:
This guide addresses common stability issues encountered when working with Bastadin 10 in solution.
Q1: My this compound solution shows visible precipitation or cloudiness. What could be the cause and how can I resolve it? Precipitation often occurs when the compound exceeds its solubility limit. The following table outlines potential culprits and solutions.
| Possible Cause | Diagnostic Experiments | Corrective Action & Solution Preparation Protocol |
|---|---|---|
| Incorrect Solvent System | Check solubility in different solvent-water mixtures. | Protocol: Start with 100% DMSO as a stock solvent. For working solutions, ensure the final DMSO concentration is ≥1% in your aqueous buffer. Use co-solvents like ethanol or PEG-400 if low DMSO is required [1]. |
| Solution pH too far from physiological | Measure pH of the solution. Check stability across pH 7.0-7.6. | Protocol: Use 10-50 mM HEPES or phosphate buffers (PBS) to maintain pH at 7.4. Avoid carbonate buffers if frequent air exposure occurs. |
| Stock Solution Storage Error | Thaw frozen stock and inspect for crystals. | Protocol: Prepare small aliquots of stock solution in pure DMSO. Store at -20°C or -80°C in sealed, inert vials. Avoid freeze-thaw cycles. Thaw at room temperature and vortex thoroughly before use. |
Q2: I suspect my this compound solution has degraded, leading to loss of biological activity. How can I confirm this and prevent it? Chemical degradation can be subtle. The table below guides you through the investigation.
| Possible Cause | Diagnostic Experiments | Corrective Action & Solution Preparation Protocol |
|---|---|---|
| Oxidative Degradation | Analyze fresh vs. old solution with LC-MS; look for +16 Da mass shifts. | Protocol: Sparge solutions with inert gas (Argon/Nitrogen). Add antioxidants like 0.01-0.1% wt/vol Trolox or L-ascorbic acid. Store solutions in amber vials under an inert atmosphere. |
| Hydrolytic Degradation | Incubate solution at different pH levels and analyze by LC-MS for hydrolysis products. | Protocol: Ensure buffering at optimal pH. Avoid prolonged storage in aqueous solutions. Use lyophilized powder for long-term storage. |
| Photodegradation | Expose solution to light and compare HPLC/UV-Vis spectra to a light-protected control. | Protocol: Always use amber glass or opaque plastic vials. Perform experiments under minimal lighting. Wrap containers in aluminum foil. |
Q3: The biological activity of my this compound is inconsistent between experiments. What factors should I check? Inconsistency often stems from variable solution conditions or adsorption losses.
| Possible Cause | Diagnostic Experiments | Corrective Action & Solution Preparation Protocol |
|---|---|---|
| Non-specific Adsorption | Compare recovery from glass vs. low-adsorption polypropylene vials using HPLC. | Protocol: Use low-binding polypropylene labware. Include a carrier protein like 0.1% BSA or 1% serum in aqueous buffers to block binding sites. |
| Inaccurate Concentration | Verify concentration via UV-Vis spectrophotometry using a standard curve. | Protocol: Use a calibrated microbalance for weighing. Dilute stocks gravimetrically for highest accuracy. Validate concentration with a UV-Vis standard curve. |
To systematically address the issues above, here are detailed protocols for key characterization experiments.
Protocol 1: Forced Degradation Study to Profile Vulnerabilities
Protocol 2: Long-Term Stability Study in Application Buffer
The following diagram outlines the logical workflow a researcher should follow when facing a stability issue, from problem identification to resolution.
I hope this structured technical support center provides a solid foundation for your work with this compound.
The table below summarizes key identifying information for this compound, which is crucial for selecting an appropriate analytical technique, such as HPLC-UV or LC-MS [1].
| Property | Description |
|---|---|
| CAS Number | 127687-08-5 [1] |
| IUPAC Name | (12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione [1] |
| Molecular Formula | C₃₄H₂₈Br₄N₄O₉ [1] |
| Molecular Weight | 956.2 g/mol [1] |
| SMILES | C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N/O)/C(=O)NCC@HOC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br [1] |
| Description | A complex marine natural product, classified as a brominated bis-diaryl ether, known to modulate ryanodine receptors [1]. |
For a new molecule like this compound, you must develop a new analytical procedure. The process involves creating a method and then proving it is suitable for its intended use through validation [2]. The following workflow outlines the key stages.
Once a method is developed, it must be validated. The table below describes the core parameters you need to evaluate, along with typical acceptance criteria for a chromatographic assay method like HPLC [3] [4].
| Validation Parameter | Description & Experimental Approach | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure this compound accurately in the presence of impurities, degradants, or matrix. Protocol: Inject diluent (blank), standard, and sample. Use a PDA detector to confirm peak purity and the absence of interference [4]. | No interference at the retention time of this compound. Peak purity should pass (purity index > single point threshold) [4]. |
| Precision | Repeatability: Closen of results under the same conditions. Protocol: Prepare and inject six sample replicates from a homogeneous mixture [4]. Intermediate Precision: Precision under varying conditions (different analyst, day, instrument). Protocol: Repeat the repeatability study with the changed variables [4]. | Repeatability: RSD of % assay for 6 results ≤ 2.0% [4]. Intermediate Precision: Overall RSD from both studies ≤ 2.0% [4]. | | Accuracy | Closeness of measured value to the true value. Protocol: Spike a placebo with known amounts of this compound at 50%, 100%, and 150% of target concentration in triplicate. Calculate % recovery [3] [4]. | % Recovery should be between 98.0% and 102.0% [3] [4]. | | Linearity & Range | Ability to obtain results proportional to analyte concentration. Protocol: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of target concentration. Plot response vs. concentration [4]. | Correlation coefficient (r) ≥ 0.999 [4]. | | LOD & LOQ | LOD: Lowest detectable level. LOQ: Lowest quantifiable level with precision and accuracy. Protocol: Can be calculated from the standard deviation of the response and the slope of the calibration curve (S): LOD = 3.3(SD/S); LOQ = 10(SD/S) [3]. | LOD and LOQ are determined experimentally. At LOQ, precision (RSD) and accuracy should meet predefined criteria [3]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Vary parameters like mobile phase pH (±0.2), temperature (±2°C), or flow rate (±10%) and monitor system suitability [4]. | Method should meet all system suitability criteria despite variations [4]. |
Q1: What is the first step in developing an HPLC method for this compound? The first step is to define your objectives. Determine what you need to measure (e.g., assay, related substances), the required sensitivity, and the regulatory guidelines you must follow (e.g., ICH). Following this, a literature review on similar compounds can guide your initial choice of column chemistry (typically a C18 column), mobile phase, and detection wavelength [2] [1].
Q2: How do I select a solvent for preparing this compound standard solutions? You should systematically evaluate this compound's solubility and spectral properties in different solvents. A common approach is to prepare stock solutions in various solvents (e.g., methanol, acetonitrile, buffers of different pH) and then dilute them to working concentrations. Scan each solution over the UV range (e.g., 190-400 nm) to determine the λmax (wavelength of maximum absorption) and ensure the solvent does not cause interference [3].
Q3: My this compound peak shows tailing or poor resolution. What should I check? This is a common issue in method development. Here is a troubleshooting guide based on general HPLC principles:
| Observation | Potential Cause | Recommended Action |
|---|
| Tailing Peak | - Active sites on the column
Q4: Why is assessing robustness critical, and how is it done? Robustness testing proves that your method is reliable during normal use in the lab, even with minor, inevitable fluctuations in instrument parameters. It is assessed by deliberately making small changes to critical method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±10%) and evaluating the impact on system suitability criteria like resolution, tailing factor, and theoretical plates [4].
Understanding Bastadin 10's known functions is the first step in troubleshooting its toxicity. The table below summarizes its core activity and the associated challenge.
| Feature | Description |
|---|---|
| Reported Activity | Calcium channel modulator [1]. |
| Proposed Primary Target | Ryanodine Receptors (RyRs), intracellular calcium release channels critical for regulating calcium stores in muscle and nerve cells [2] [1]. |
| Toxicity Challenge | Non-coplanar structures (like some PCBs) are known to cause non-specific activation of RyRs, leading to uncontrolled calcium release. This disrupts spatial and temporal calcium signaling, causing widespread cellular dysfunction and toxicity [2]. This compound's non-specific toxicity likely stems from a similar, off-target disruption of cellular calcium homeostasis. |
Since direct solutions for this compound are not available, the following strategies are proposed based on common approaches in drug development for compounds with non-specific toxicity. The workflow below outlines a systematic approach to identify and address the issue.
Before designing solutions, you must verify that disrupted calcium signaling is the primary cause of toxicity in your specific experimental models.
Experimental Protocol: Intracellular Calcium Imaging
Once the mechanism is confirmed, employ the following strategies to improve specificity.
Strategy 1: Structural Modification (Derivatization) The goal is to modify the this compound structure to enhance its affinity for the intended target over RyRs.
Strategy 2: Formulation and Delivery Optimization Improving how the drug is delivered can minimize off-target exposure.
Q1: Are there any known specific analogues of this compound with lower non-specific toxicity? The literature does not currently report on specific, less-toxic analogues of this compound. This represents a significant research gap and opportunity. The bastadin family is large, so exploring other naturally occurring bastadins mentioned in the literature (e.g., Bastadin-5) for a better toxicity profile could be a productive starting point [1].
Q2: What are the best model systems for studying this type of toxicity? For calcium signaling toxicity, robust models include:
Q3: Beyond calcium signaling, what other mechanisms should I investigate? While calcium is a strong candidate, you should also rule out:
When planning your experiments, keep these points in mind:
The following diagram illustrates the key stages of purification, from raw sponge material to isolated compounds. This process is adapted from a method that used 92 grams of dry sponge to obtain milligram quantities of Bastadins 5 and 6 [1].
Here are solutions to common problems you might encounter during the purification process.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield of Target Compound | Target is a minor component [1]; Overloading of chromatography columns [2]. | Confirm presence via LCMS in intermediate fractions (e.g., F-4) [1]. Avoid overloading columns; ensure sample load is within specifications [2]. |
| Insufficient Separation on Silica | Complex mixture of similar bastadins and sulfate esters [1]. | Bypass silica chromatography. Use solvent partitioning and Sephadex LH-20 size-exclusion as a first step [1]. |
| Poor Binding to Chromatography Resin | Incorrect buffer pH or salt concentration; Sample or buffer at low temperature [2]. | Ensure all buffers and samples are at room temperature before the binding step [2]. |
| Co-elution of Contaminants | Presence of untagged host proteins with similar properties [3]. | Introduce a low concentration of a competitive agent (e.g., 20-40 mM imidazole) in the binding and wash buffers [3]. |
| RNA Contamination | RNase A inactive or insufficient; Lysis of too many cells [2]. | Verify RNase A is fresh and fully dissolved. For large cultures, increase RNase A concentration up to 400 µg/mL [2]. |
This is the step-by-step protocol from which the workflow diagram was generated [1].
1. Extraction
2. Solvent Partitioning
3. Size-Exclusion Chromatography
4. Final Purification by Reversed-Phase HPLC
The table below summarizes the key characteristics and known mechanism of action for this compound, based on current literature.
| Characteristic | Description |
|---|---|
| Source | Marine sponge Ianthella basta [1] [2] |
| CAS Number | 127687-08-5 [2] |
| Molecular Formula | C₃₄H₂₈Br₄N₄O₉ [2] |
| Molecular Weight | 956.2 g/mol [2] |
| Core Known Mechanism | Stabilizes the open conformation of the ryanodine-sensitive Ca²⁺ channel (RyR) in an FKBP12-dependent manner [1]. |
| Key Biological Effect | Dramatically sensitizes the channel to activation by Ca²⁺ and relieves inhibition by Mg²⁺ [1]. |
Since a direct solution is not available, the following approach can help you systematically investigate the issue.
Problem: Low Solubility of this compound
Problem: High, Non-Specific Cytotoxicity
The stability of a metabolite like Bastadin 10 can be compromised by chemical degradation and enzymatic activity. The core principle for preservation is to rapidly halt all metabolic and chemical processes immediately after sampling or purification [1] [2].
The table below summarizes the common instability factors and the recommended mitigation strategies you should consider.
| Instability Factor | Consequences | Preventive Measures & Protocols |
|---|
| Oxidation | Alteration of redox-sensitive functional groups (e.g., thiols), loss of activity. | • Add antioxidants (e.g., N-ethylmaleimide/NEM) to quenching solution [2]. • Use oxygen-impermeable storage vials. • Purge solutions with inert gas (e.g., N₂ or Argon). | | Enzymatic Activity | Post-sampling metabolic changes, degradation. | • Rapid quenching with cold organic solvents (e.g., < -40°C methanol) to denature enzymes [1] [2]. • Use bead-beating with zirconia/silica beads for complete cell disruption and enzyme inactivation [2]. | | Temperature | Increased rate of degradation reactions. | • Maintain cold chain (< -20°C to -80°C) during extraction and for long-term storage [2]. | | Incompatible Solvents/Buffers | Salt precipitation, poor MS compatibility, pH-induced degradation. | • Use LC-MS/MS compatible solvents (e.g., methanol, acetonitrile) [1]. • Avoid high-salt buffers for CE-MS analysis [2]. |
Here is a detailed workflow, adapted from general best-practice protocols, for handling a metabolite like this compound to minimize degradation during and after extraction [2].
Rapid Quenching & Stabilization:
Efficient Metabolite Extraction:
Storage and Preparation for Analysis:
Q1: What is the single most critical step to prevent metabolite degradation? The most critical step is the speed and efficiency of the initial quenching process. A delay of even a few seconds can allow metabolic activities to significantly alter the metabolite profile. Using a cold organic solvent that rapidly penetrates cells is essential [2].
Q2: How can I verify that my storage conditions are effective?
Q3: My metabolite yields are low and inconsistent. What could be wrong? This is often due to incomplete cell disruption. Chemical permeabilization methods can be inefficient, especially for non-lab strains or tissues. Switching to a robust mechanical method like bead-beating with zirconia/silica beads can greatly improve yield and reproducibility [2].
Given the lack of specific data on this compound, a prudent approach is essential.
Q1: What are the key spectral features of Bastadin 10 and its analogs I should look for? Bastadins are tetramers of brominated tyrosine derivatives. Key features include:
79Br and ~50% 81Br), creating a distinctive M+2 peak that is nearly equal in height to the molecular ion peak M+ for each bromine in the molecule [1].13C NMR; an oxime allylic methylene carbon at δC ≈ 36 suggests a Z configuration, while δC ≈ 28 suggests an E configuration [2].Q2: Which techniques are best for screening complex mixtures directly for bioactive Bastadin analogs? Affinity Selection-Mass Spectrometry (AS-MS) is ideal for finding ligands from complex mixtures without pre-purification [3].
Q3: Our bioassay results for suspected Bastadin analogs are inconsistent. What could be the cause?
Protocol 1: Dereplication of Bastadins in a Sponge Extract using LC-MS and NMR Database Screening [2]
This protocol uses a pre-established database to quickly identify known and new bastadins.
M+2 isotopic pattern.1H NMR spectrum of the crude extract or purified fractions.Protocol 2: Identifying RyR1/FKBP12 Ligands using Pulsed Ultrafiltration AS-MS [3]
This protocol isolates Bastadin analogs based on biological activity.
Table 1: Key Analytical Data for this compound and Related Analogs
| Analog Name | Key Structural Features | Reported Bioactivity | Key Analytical Cues (NMR, MS) |
|---|---|---|---|
| This compound | Bastarane-type macrocycle, oxime groups [5] [4] | Potently stabilizes the open conformation of the RyR1 calcium channel [5]. | Characteristic bromine isotope pattern in MS; diagnostic 1H NMR shifts for aromatic and oxime protons [2]. |
| Bastadin 6 | Bastarane-type macrocycle [4] | Selective anti-proliferative activity against endothelial cells (IC50: 0.052 µM); induces apoptosis [4]. | |
| Bastadin 5 | Bastarane-type macrocycle [6] | Enhances Ca2+ release from SR by modulating RyR1/FKBP12 (EC50: 2.2 µM) [6]. | |
| (E,Z)-Bastadin 19 | Diastereoisomer with mixed (E,Z) oxime geometry [2] | Reported as a potential isolation artifact [2]. | Diagnostic 13C NMR shift for Z-oxime (δC ≈ 36) in the HI chain [2]. |
Table 2: Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Weak or no binding signal in AS-MS. | Ligand concentration too low; receptor not functional. | Concentrate the extract; check receptor activity with a known ligand. |
| Complex mixture obscures target in LC-MS. | Ion suppression; co-elution. | Improve chromatographic separation; include a purification step before AS-MS. |
| Isolated compound is inactive in follow-up bioassays. | Oxime isomerization; compound decomposition. | Check oxime configuration by NMR; minimize storage time in solution [2]. |
The following diagram illustrates the decision pathway for analyzing bastadins in a complex mixture, integrating the techniques discussed above.
The table below summarizes the available experimental data for various Bastadin compounds and their synthetic analogs. A dash (—) indicates that quantitative data for that specific compound was not provided in the search results.
| Compound Name | Biological Activity | Key Experimental Findings | Potency (EC50 / IC50) | Primary Molecular Target / Pathway |
|---|---|---|---|---|
| Bastadin-5 | RyR1 agonist (stimulates Ca²⁺ release) | Enhances ryanodine binding to RyR1/FKBP12 complex; facilitates FK506-induced release of FKBP12 from RyR1 [1]. | 2.2 µM [1] | Ryanodine Receptor (RyR1) / Ca²⁺ signaling |
| Bastadin-6 | Anti-angiogenic | Inhibits VEGF/bFGF-induced tubular formation and VEGF-induced migration of HUVECs; induces selective apoptosis in endothelial cells [2]. | — | Angiogenesis (VEGF/VEGFR signaling pathway) |
| Bastadin-19 | Inactive congener | Lacks Ca²⁺ mobilizing activity; competes with Bastadin-5 for its binding site on RyR1 [1]. | >100 µM [1] | Ryanodine Receptor (RyR1) |
| Synthetic Analog (±)-7 | RyR1 agonist | A simplified 14-membered ring analog that enhances ryanodine binding, mimicking Bastadin-5 activity [1]. | 11 µM [1] | Ryanodine Receptor (RyR1) / Ca²⁺ signaling |
| Synthetic Analog 14 | RyR1 antagonist | An 18-membered ring analog that potently inhibits ryanodine binding, opposing Bastadin-5 effect [1]. | 6 µM (IC50) [1] | Ryanodine Receptor (RyR1) / Ca²⁺ signaling |
The key findings on Bastadin activity are primarily derived from two main experimental approaches:
The Bastadin compounds described primarily act through two distinct mechanisms, as illustrated below.
Figure 1: Bastadin Modulation of Ryanodine Receptor Calcium Signaling
Figure 2: Anti-angiogenic Action of Bastadin-6 via VEGFR Pathway Inhibition
Research on simplified synthetic analogs of Bastadin-5 has revealed crucial structure-activity relationship (SAR) insights [1]:
| Feature | This compound | Psammaplin A |
|---|---|---|
| Compound Class | Tetrameric bromotyrosine derivative (Bastarane macrocycle) [1] [2] | Bromotyrosine-derived disulfide-linked dimer (open-chain α-oximinoamide) [3] |
| Primary Source | Marine sponge Ianthella spp. [1] [2] | Marine sponges Psammaplysilla (revised to Pseudoceratina) spp. [3] |
| Key Molecular Target | Ryanodine Receptor (RyR)-FKBP12 complex, specifically RyR1 [2] | Multiple enzymes, including Histone Deacetylases (HDAC) and DNA Methyltransferases (DNMT) [3] |
| Primary Mechanism of Action | Stabilizes the open conformation of the calcium release channel, sensitizing it to activation by Ca²⁺ and relieving Mg²⁺ inhibition [2] | Potent inhibition of epigenetic enzymes (HDAC, DNMT) and other targets like DNA gyrase and topoisomerase II [3] |
| Primary Reported Biological Activities | Modulator of intracellular calcium signaling [2] | Broad-spectrum: antimicrobial, antiproliferative, anticancer, and epigenetic modulation [3] |
The following table summarizes the key biological activities and experimental evidence for each compound.
| Compound | Biological Activity | Experimental Evidence / Specific Targets |
|---|
| This compound | Calcium Signaling Modulation | • Single channel analysis and Ca²⁺ flux measurements showed stabilization of the open state of RyR1 [2]. • Actions are reversible and specific to the cytoplasmic face of the channel [2]. • Effect is mediated via the RyR1-FKBP12 complex [2]. | | Psammaplin A | Epigenetic Modulation | • Potent inhibitory activity against Histone Deacetylases (HDAC) and DNA Methyltransferase (DNMT) enzymes [3]. • Acts as a natural prodrug under reduced conditions in cells [3]. | | | Antimicrobial Activity | • Shows activity against Staphylococcus aureus (SA) and methicillin-resistant S. aureus (MRSA) by inhibiting DNA gyrase and arresting bacterial DNA synthesis [3]. • Also inhibits bacterial Sortase A and B [3]. | | | Anticancer & Cytotoxic Activity | • Displays antiproliferative effects against a wide range of cancer cell lines (e.g., breast, lung, colon, ovarian, CNS cancers) [3]. • Also inhibits enzymes like topoisomerase II, farnesyl protein transferase, and aminopeptidase N [3]. |
The methodologies from pivotal studies are detailed below to provide context for the data.
1. For this compound: Single Channel Analysis and Ca²⁺ Flux Measurements [2]
2. For Psammaplin A: Enzyme Inhibition and Antiproliferative Assays [3]
The diagrams below illustrate the primary molecular mechanisms of each compound.
While specific data for Bastadin 10 is unavailable in the search results, one study provides the in vitro growth inhibitory concentrations (IC₅₀) for several other bastadin compounds on a panel of cancer cell lines, including the A549 non-small cell lung cancer (NSCLC) cell line [1].
The table below summarizes the findings for the active compounds. A higher IC₅₀ value indicates lower potency, as it requires a greater concentration of the compound to inhibit cell growth by 50%.
| Compound Name | A549 (NSCLC) IC₅₀ (µM) | Other Cancer Cell Lines (Mean IC₅₀ ± SEM in µM) |
|---|---|---|
| Bastadin-6 | 3 µM | 4.0 ± 0.2 µM [1] |
| Bastadin-9 | 7 µM | 6.0 ± 0.6 µM [1] |
| Bastadin-16 | 8 µM | 7.0 ± 0.9 µM [1] |
| 5,5'-dibromohemibastadin-1 (DBHB) | 68 µM | 69 ± 3 µM [1] |
Key observations from the data:
The cited research and standard practice in the field typically use the MTT assay to determine IC₅₀ values [1] [2] [3]. The workflow below outlines the key steps of this methodology.
Key procedural details:
Bromotyrosine derivatives represent a structurally diverse class of marine natural products primarily isolated from sponges of the Verongida order, particularly from the species Ianthella basta. These compounds are characterized by their origin from brominated tyrosine units and demonstrate a wide spectrum of biological activities, including antimicrobial, cytotoxic, and calcium channel modulatory properties. To date, over 360 bromotyrosine derivatives have been identified, showcasing remarkable chemical diversity despite their common biosynthetic origin from simple brominated phenylalanine and tyrosine precursors. These metabolites are broadly categorized into six main classes: simple bromotyrosines, spirocyclohexadienylisoxazolines, spirooxepinisoxazolines, oximes, bastadins, and hemibastadins, with bastadins representing some of the most structurally complex and biologically significant members of this family [1] [2].
The bastadin family comprises predominantly macrocyclic tetramers of brominated tyrosine derivatives, biosynthetically derived from four bromotyrosine units through oxidative phenolic coupling of two tyramine-tyrosine units connected via amide bonds. Among these, Bastadin 10 (B10) has emerged as a particularly significant compound due to its potent and selective modulation of intracellular calcium channels, distinguishing it from other bastadins both structurally and functionally. This review provides a comprehensive comparison of this compound's structural-activity relationship alongside other prominent bromotyrosine derivatives, with emphasis on experimental data relevant to researchers and drug development professionals seeking to understand its unique pharmacological profile [3].
This compound possesses a macrocyclic architecture characteristic of bastadins, incorporating four brominated tyrosine units connected through both ether and amide linkages. This complex arrangement creates a spatially constrained structure that enables specific molecular interactions with biological targets. The Eastern and Western hemispheres of the bastadane macrocycle contain specific substitutions that confer remarkable target specificity toward the RyR1-FKBP12 complex, allowing this compound to preferentially stabilize the open conformation of the calcium channel. Unlike simpler bromotyrosine derivatives that may consist of only one or two bromotyrosine units, this compound's tetrameric structure provides multiple recognition elements that contribute to its high-affinity binding and functional potency [4] [5].
The phenoxycatechol motifs within this compound's structure are particularly crucial for its biological activity, serving as recognition elements for binding to the novel phenoxycatechol binding domain on RyR1-FKBP12 complexes. Additionally, the specific bromination patterns on the aromatic rings enhance both the compound's binding affinity and metabolic stability through electronic and steric effects. These structural features collectively enable this compound to function as a high-efficacy modulator of calcium channel gating, distinguishing it from other bastadins with more modest effects on channel function [4].
This compound exerts its primary biological effects through allosteric modulation of the ryanodine-sensitive Ca²⁺ channels (ryanodine receptors, RyRs), specifically targeting the RyR1-FKBP12 complex found in skeletal muscle and neuronal tissues. The compound interacts with the cytoplasmic face of the channel complex, dramatically stabilizing the open conformation by reducing the free energy associated with closed to open channel transitions (ΔG*c → o). This stabilization sensitizes the channel to activation by Ca²⁺ to such an extent that it essentially obviates regulation by physiological concentrations of Ca²⁺ and relieves inhibition by physiological Mg²⁺ [4] [6].
The mechanism of this compound's action exhibits FKBP12 dependency, as evidenced by the complete elimination of its effects following pretreatment with FK506 or rapamycin, which displace FKBP12 from the RyR complex. Importantly, these actions can be reconstituted by the addition of human recombinant FKBP12, confirming the essential role of this immunophilin in mediating this compound's effects. This dependency distinguishes this compound from other calcium channel modulators that may act through FKBP12-independent mechanisms. Furthermore, this compound's actions are reversible, suggesting a non-covalent binding interaction that allows for temporal control of channel modulation, a valuable characteristic for therapeutic applications [4].
The following diagram illustrates the molecular mechanism of this compound's action on the RyR1-FKBP12 calcium channel complex:
Figure 1: Molecular mechanism of this compound action on the RyR1-FKBP12 calcium channel complex. This compound binds to the RyR1-FKBP12 complex, stabilizing the open conformation of the channel and reducing the energy barrier for channel opening. This leads to enhanced Ca²⁺ release and relief of Mg²⁺ inhibition.
The structural-activity relationship (SAR) among bastadins reveals distinct structure-function correlations that explain their varied biological activities. While this compound demonstrates exceptional potency in stabilizing the open conformation of RyR channels, other bastadins exhibit different pharmacological profiles based on specific structural modifications. Bastadin 5, for instance, stabilizes both open and closed channel states with little influence on the sensitivity of the channel to activation by Ca²⁺, unlike this compound which strongly sensitizes the channel to Ca²⁺ activation. This functional difference arises from variations in substitutions on the Eastern and Western hemispheres of the bastarane macrocycle, which confer specificity toward different conformational states of the RyR1-FKBP12 complex [4] [5].
The oxime functionalities and bromination patterns present critical determinants of biological activity across the bastadin series. Studies on Bastadin 6 have demonstrated that both the oxime moieties and bromine atoms play crucial roles in mediating potent and selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). Similarly, these structural elements contribute to this compound's unique activity profile, with specific bromination patterns enhancing binding affinity to the RyR1-FKBP12 complex while the oxime groups participate in molecular recognition events. The macrocyclic conformation also significantly influences activity, as demonstrated by the enhanced efficacy of cyclic versus acyclic bastadin analogs in calcium channel modulation [7].
Table 1: Comparative structural-activity relationship analysis of key bastadin derivatives
| Compound | Structural Features | Biological Activities | Molecular Targets | Potency/EC₅₀ |
|---|---|---|---|---|
| This compound | Macrocyclic tetramer, specific Eastern/Western hemisphere substitutions, phenoxycatechol motifs | Stabilizes open conformation of RyR1, sensitizes channel to Ca²⁺, relieves Mg²⁺ inhibition | RyR1-FKBP12 complex | 5-7.5 µM (enhances [³H]ryanodine binding) [4] [6] |
| Bastadin 5 | Macrocyclic tetramer with different substitution pattern | Stabilizes both open and closed states, minimal effect on Ca²⁺ sensitivity, enhances CICR | RyR1-FKBP12 complex | 5-20 µM (dependent on experimental system) [4] [6] |
| Bastadin 6 | Oxime functionalities, specific bromination pattern | Anti-angiogenic activity, selective apoptosis in endothelial cells, inhibits proliferation | HUVECs, molecular target under investigation | Potent anti-proliferative activity against HUVECs [8] [7] |
| Bastadin 12 | Synthetic analog with modified aromatic substitutions | Calcium release in neurons, inhibits thapsigargin-induced Ca²⁺ release when combined with ryanodine | RyR in neuronal cells | 2.5-30 µM (concentration-dependent effects) [6] |
A comprehensive structure-activity model has been proposed to explain how substitutions on the Eastern and Western hemispheres of the bastarane macrocycle confer specificity toward the RyR1-FKBP12 complex to stabilize either closed or open channel conformations. According to this model, this compound's specific substitution pattern creates an optimal binding pharmacophore that preferentially stabilizes the open channel conformation through specific interactions with residues in the RyR1-FKBP12 binding pocket. This model accounts for the observation that seemingly minor structural variations among bastadins can result in significant functional differences, from Bastadin 5's stabilization of both open and closed states to this compound's exclusive stabilization of the open state [4].
The model further proposes that the RyR1-FKBP12 complex possesses a novel binding domain for phenoxycatechols that serves as the molecular recognition site for bastadins. Within this domain, this compound engages in specific hydrogen bonding interactions through its oxime groups, while its brominated aromatic systems participate in hydrophobic interactions and halogen bonding with complementary regions of the binding pocket. This sophisticated molecular recognition paradigm explains the structure-activity relationships observed across the bastadin series and raises the intriguing possibility of molecular recognition of an endogenous ligand with structural similarity to the bastadins [4].
The experimental assessment of this compound's activity and its comparison with other bromotyrosine derivatives employs several specialized methodologies that provide complementary information about compound effects. Single channel analysis using planar lipid bilayers provides direct evidence of channel gating behavior, allowing researchers to quantify the stability of open and closed states and calculate the free energy changes associated with channel transitions. This technique demonstrated that this compound dramatically stabilizes the open conformation of the RyR channel, possibly by reducing the free energy associated with closed to open channel transitions (ΔG*c → o) [4].
Calcium flux measurements across the sarcoplasmic reticulum (SR) membranes using radioisotopic or fluorometric techniques provide complementary data on channel function in a more native membrane environment. These assays revealed that this compound sensitizes the channel to activation by Ca²⁺ to such an extent that it essentially obviates regulation by physiological concentrations of Ca²⁺ and relieves inhibition by physiological Mg²⁺. Additionally, [³H]ryanodine binding assays serve as a sensitive indicator of RyR channel conformation, as ryanodine exhibits preferential binding to the open state of the channel. Using this method, researchers demonstrated that 5-7.5 µM this compound significantly increases high-affinity [³H]ryanodine binding, consistent with stabilization of the open channel conformation [4] [6].
The following diagram outlines a standardized experimental workflow for evaluating the activity of bastadin compounds:
Figure 2: Experimental workflow for evaluating bastadin compound activity. A multidisciplinary approach combines biophysical, biochemical, and cellular techniques to comprehensively characterize compound effects on calcium channel function and elucidate structure-activity relationships.
The single channel analysis of this compound effects on RyR1 follows a standardized protocol that enables direct observation of channel gating behavior. Sarcoplasmic reticulum (SR) membranes containing RyR1 are incorporated into planar lipid bilayers formed from a mixture of phosphatidylethanolamine and phosphatidylcholine in a 7:3 ratio across a small aperture (~200 μm diameter) separating two chambers (cis and trans). The cis chamber typically contains solutions mimicking the cytoplasmic compartment (250 mM KCl, 20 mM HEPES, pH 7.4), while the trans chamber contains solutions mimicking the luminal compartment (50 mM KCl, 20 mM HEPES, pH 7.4). After successful incorporation of a single channel, this compound is added to the cis chamber (cytoplasmic side) to final concentrations ranging from 1-10 μM, and channel activity is recorded under voltage-clamp conditions [4].
Data analysis involves recording single-channel currents at holding potentials from -40 to +40 mV, typically filtered at 2-5 kHz and digitized at 10-20 kHz. The recorded traces are analyzed for open probability (P₀), mean open time, mean closed time, and current amplitude. In the case of this compound, this methodology demonstrated a dramatic increase in open probability and mean open time, consistent with stabilization of the open channel conformation. Comparative studies with Bastadin 5 showed qualitatively similar but quantitatively different effects, with Bastadin 5 increasing both open and closed times while this compound predominantly increased open times [4].
Cellular calcium imaging provides critical information about bastadin effects in intact cellular systems. Primary cultures of rat cerebellar granule cells (CGCs) are loaded with the fluorescent calcium indicator Fluo-3 AM (5 μM) for 30-45 minutes at 37°C in physiological salt solution. After washing, cells are transferred to a perfusion chamber on the stage of an inverted fluorescence microscope, and basal fluorescence is recorded (excitation 488 nm, emission 530 nm). Test compounds (this compound, other bastadins, or control solutions) are applied via perfusion, and changes in fluorescence intensity are monitored as an indicator of changes in intracellular calcium concentration [6].
This methodology has demonstrated that 30 μM Bastadin 12 alone induces an increase in intracellular Ca²⁺ levels in CGCs, whereas lower concentrations (2.5-10 μM) have no effect on basal Ca²⁺ concentration. Furthermore, thapsigargin-induced Ca²⁺ release was partially reduced by co-administration of either 2.5 μM Bastadin 12 or 200 μM ryanodine, and nearly completely attenuated when these compounds were administered together. These findings support the hypothesis that certain bastadins can inhibit calcium release from intracellular stores when combined with ryanodine, highlighting their potential as pharmacological tools for modulating intracellular calcium signaling [6].
The anti-angiogenic properties of certain bastadins, particularly Bastadin 6, highlight the therapeutic potential of this compound class beyond calcium channel modulation. Bastadin 6 demonstrates potent and selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) through the induction of selective apoptosis in endothelial cells. Structure-activity relationship studies of Bastadin 6 have revealed that both the oxime moieties and bromine atoms play crucial roles in mediating this anti-angiogenic activity, suggesting potential optimization strategies for enhancing potency and selectivity [8] [7].
Recent computational screening and QSAR studies on bastadins as ACAT1 inhibitors further support their potential as anticancer agents. These studies applied principal component analysis (PCA), multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural network (ANN) approaches to establish correlations between molecular descriptors and biological activity. The best MLR and MNLR approaches achieved determination coefficients (R²) of 0.71 and 0.91, respectively, while the ANN model built with a 4-4-1 architecture showed excellent performance with a correlation coefficient of 0.96. These computational approaches provide valuable tools for the computer-aided design of novel bastadin-derived anticancer agents with optimized properties [9].
This compound and related compounds have emerged as valuable pharmacological tools for studying intracellular calcium signaling and channel gating mechanisms. Their ability to modulate RyR channel gating with state-dependent specificity makes them particularly useful for probing the structural basis of channel gating and the role of associated proteins like FKBP12. The reversible nature of this compound's action allows for temporal control of channel modulation, enabling experimental designs that require wash-in and wash-out of the modulating compound [4] [6].
Bastadin 12 has been shown to replace Bastadin 5 as a pharmacological tool for testing the ability of ryanodine to inhibit Ca²⁺ release from intracellular stores in cultured neurons. Studies using CGCs demonstrated that administration of 2.5 μM bastadin 12 with 200 μM ryanodine blocked the increase in intracellular Ca²⁺ evoked by 10 μM tetrabromobisphenol A (TBBPA), although these compounds were ineffective when applied separately. These findings support the use of various bastadins as pharmacological tools to identify calcium leak channels and investigate mechanisms of calcium dysregulation in pathological conditions [6].
This compound represents a structurally and functionally distinct member of the bromotyrosine-derived bastadin family, characterized by its unique ability to stabilize the open conformation of RyR1 channels through FKBP12-dependent mechanisms. The comparative analysis presented in this review highlights the critical structural determinants underlying this compound's specificity and potency, including its macrocyclic architecture, specific Eastern and Western hemisphere substitutions, phenoxycatechol motifs, and bromination patterns. These features collectively enable its selective interaction with the RyR1-FKBP12 complex and dramatic stabilization of the open channel state [4] [5].
The structure-activity relationship model proposed for bastadins provides a framework for understanding how structural variations translate to functional differences among family members. This model not only explains this compound's unique pharmacological profile but also suggests opportunities for rational design of novel analogs with optimized properties. Future research directions should include comprehensive structural biology studies to elucidate the atomic-level details of this compound's interaction with its target, medicinal chemistry efforts to develop analogs with improved potency and selectivity, and therapeutic investigations exploring potential applications in conditions involving dysfunctional calcium signaling, such as malignant hyperthermia, heart failure, and neurodegenerative diseases [4] [6] [5].
The table below summarizes available in vitro growth inhibitory data (IC₅₀ values) for Bastadin 10 and other compounds across several cancer cell lines. A lower IC₅₀ indicates higher potency.
Table 1: Comparison of In Vitro Growth Inhibitory Activity (IC₅₀, µM) [1].
| Compound / Cancer Cell Line | MCF-7 (Breast Carcinoma) | A549 (Non-Small Cell Lung Cancer) | Hs683 (Glioma) | U373 (Glioblastoma) | B16F10 (Mouse Melanoma) | SKMEL-28 (Melanoma) |
|---|---|---|---|---|---|---|
| Bastadin-10 (Cyclic) | 8 | 7 | 4 | 7 | 5 | 7 |
| Bastadin-6 (Cyclic) | 4 | 3 | 3 | 3 | 4 | 4 |
| DBHB (Linear Hemibastadin) | 68 | 68 | 70 | 73 | 58 | 76 |
| Temozolomide (Standard Chemo) | ~220 (U373) - ~956 (Hs683) | - | - | - | - | - |
| Carboplatin (Standard Chemo) | - | 11 | - | - | - | 149 |
Key Observations:
Bastadins do not have a single fully elucidated mechanism, but research points to their role in modulating intracellular calcium signaling, which is crucial for cell proliferation and survival.
Evidence suggests that bastadins interact with ryanodine receptors (RyRs), calcium release channels on the endoplasmic reticulum. The following diagram illustrates this proposed pathway and a key experimental finding with Bastadin 12, a close analog.
Supporting experimental evidence for this mechanism includes:
A notable characteristic of bastadins is their ability to inhibit cancer cell growth regardless of the cell's sensitivity to pro-apoptotic (cell death) stimuli. This suggests their primary mechanism may not rely on triggering traditional apoptosis, making them potential candidates for targeting resistant cancers [1].
The unique mechanism and robust in vitro activity of this compound make it a promising lead compound, but significant research is still needed.
Bastadins are a class of bromotyrosine-derived compounds found in marine sponges of the order Verongida [1]. The table below summarizes their chemotaxonomic context:
| Feature | Description |
|---|---|
| Compound Class | Bromotyrosine alkaloids (BTAs); specifically, brominated ramified oligomers of tyrosine [1]. |
| Reported Distribution | Found in sponges within the order Verongida, though not exclusive to it [1]. |
| Structural Notes | Higher molecular weight compounds built from mono- and bis-spiroisoxazoline (SIA) and bromotyramine (BT) units [1]. |
| Reported Bioactivities | Preclinical assays on BTAs show candidates for antimalarial, antibacterial, antiprotozoal, and anticoagulant drugs [1]. |
While specific methodologies for Bastadin 10 isolation and testing are not available in the current search, the following workflow outlines the general process for studying natural products from Verongida sponges, based on modern omics approaches [2].
The key steps involve:
The search results confirm Bastadins exist within Verongida sponges but lack specific data on this compound. To fill this knowledge gap, your research could focus on:
The table below summarizes the in vitro growth inhibitory activity (IC₅₀) of several bastadins and a key analog against a panel of cancer cell lines, as reported in a 2013 study [1]. Please note that Bastadin 10 was not part of this specific dataset.
Table 1: In Vitro Growth Inhibitory Effects (IC₅₀ in µM) of Bastadins and an Analog [1]
| Compound | MCF-7 (Breast Carcinoma) | A549 (Non-Small Cell Lung Cancer) | Hs683 (Oligodendroglioma) | U373 (Astroglioma) | B16F10 (Mouse Melanoma) | SKMEL-28 (Melanoma) | Mean IC₅₀ ± SEM |
|---|---|---|---|---|---|---|---|
| Bastadin-6 | 4 | 3 | 3 | 3 | 4 | 4 | 4.0 ± 0.2 |
| Bastadin-9 | 8 | 7 | 4 | 7 | 5 | 7 | 6.0 ± 0.6 |
| Bastadin-16 | 7 | 8 | 4 | 11 | 6 | 7 | 7.0 ± 0.9 |
| 5,5'-dibromohemibastadin-1 (DBHB) | 68 | 68 | 70 | 73 | 58 | 76 | 69 ± 3 |
Key observations from this data:
The following are summaries of key experimental methodologies used to characterize the bioactivity of bastadin compounds, which would be relevant for the validation of any member of this family, including this compound.
Based on the search results, this compound is not a central focus in the recent literature concerning bioactivity validation.
This suggests that while this compound is a known member of the family, its biological activities may not have been as extensively validated and compared across different laboratories as other bastadins like Bastadin-5, -6, or the synthetic analog DBHB.
To fill this knowledge gap, the following research approaches, based on established protocols for this compound family, would be necessary:
Bastadin 10 (B10) specifically targets the ryanodine-sensitive calcium release channel (RyR1), particularly when it is complexed with the regulatory protein FKBP12 [1]. Its primary action is to stabilize the open channel conformation, which dramatically increases the channel's sensitivity to activation by calcium (Ca²⁺) and relieves inhibition by physiological concentrations of magnesium (Mg²⁺) [1]. This action is reversible and occurs only on the cytoplasmic face of the channel [1].
The table below compares the biological activities of this compound with other bastadins and related derivatives, highlighting its unique effects on RyR1 and its anti-cancer potential.
| Compound Name | Primary Molecular Target / Key Mechanism | Reported In Vitro Activity (IC₅₀ in µM, unless noted) | Key Findings and Specificity |
|---|---|---|---|
| This compound | Ryanodine Receptor (RyR1)-FKBP12 complex [1] | Not an IC₅₀; stabilizes the open state [1] | Stabilizes the open state of RyR1, sensitizing it to Ca²⁺ and relieving Mg²⁺ inhibition [1]. Action is reversible and dependent on FKBP12 [1]. |
| Bastadin 5 | Ryanodine Receptor (RyR) [1] | Not provided | Stabilizes both open and closed channel states with little influence on Ca²⁺ sensitivity [1]. |
| Bastadin-6 | Not fully elucidated (general anti-cancer activity) [2] [3] | Mean IC₅₀: 4.0 µM [2] [3] | Displays potent in vitro cytostatic/cytotoxic effects across various cancer cell lines [2] [3]. |
| Bastadin-9 | Not fully elucidated (general anti-cancer activity) [2] [3] | Mean IC₅₀: 6.0 µM [2] [3] | Similar broad-spectrum anti-cancer activity; can induce apoptotic features and affect cell cycle kinetics [2] [3]. |
| Bastadin-16 | Not fully elucidated (general anti-cancer activity) [2] [3] | Mean IC₅₀: 7.0 µM [2] [3] | Shows cytostatic/cytotoxic effects comparable to other cyclic bastadins [2] [3]. |
| 5,5'-dibromohemibastadin-1 (DBHB) | Not fully elucidated (anti-angiogenic & anti-migratory) [2] [3] | Mean IC₅₀: 69 µM [2] [3] | A synthetic hemibastadin with weaker growth inhibitory activity but notable anti-angiogenic and anti-migratory effects at non-cytotoxic concentrations [2] [3]. |
The specificity of this compound for the RyR1-FKBP12 complex is demonstrated through several key experimental approaches:
For researchers aiming to replicate or build upon these findings, the core methodologies are outlined below.
This combined approach characterizes the direct functional impact of a compound on the RyR channel.
Protocol for Single-Channel Planar Lipid Bilayer Analysis [1]
Protocol for Ca²⁺ Flux Measurements [1]
This protocol confirms the essential role of the FKBP12 protein in B10's action.
Key Experimental Steps [1]
The diagram below illustrates this compound's specific mechanism of action and a high-level workflow for confirming its target specificity.